

# Application Notes and Protocols: In Vitro Kinase Assay for NSC 228155

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**NSC 228155** is a multifaceted compound with demonstrated effects on cellular signaling pathways. Primarily recognized as an activator of the Epidermal Growth Factor Receptor (EGFR), it has been shown to bind to the extracellular domain of EGFR, enhancing its tyrosine phosphorylation.[1] This activation of EGFR can initiate downstream signaling cascades involved in cell growth and proliferation.

Interestingly, **NSC 228155** also functions as a potent inhibitor of the protein-protein interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of CBP, with a reported IC50 of 0.36  $\mu$ M.[1][2][3][4] This dual activity makes **NSC 228155** a valuable tool for studying the intricate regulation of cellular signaling.

This document provides a detailed protocol for an in vitro kinase assay to characterize the activating effect of **NSC 228155** on EGFR.

## **Data Presentation**

The following table summarizes the quantitative data available for **NSC 228155**, highlighting its dual activities.

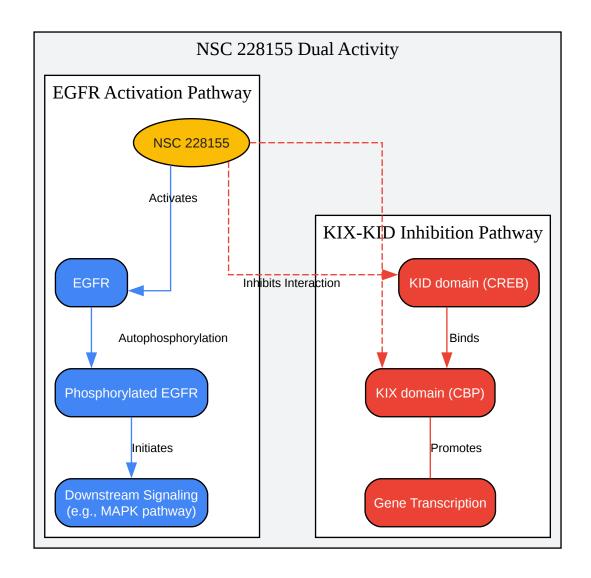


| Target/Interacti<br>on                       | Activity   | Metric | Value   | Cell<br>Line/System              |
|--|------------|--------|---------|----------------------------------|
| EGFR (Tyr1068)                               | Activation | EC50   | 52 μΜ   | MDA-MB-468<br>cells              |
| KIX-KID<br>Interaction                       | Inhibition | IC50   | 0.36 μΜ | Biochemical<br>Assay[1][2][3][4] |
| CREB-mediated gene transcription             | Inhibition | IC50   | 2.09 μΜ | HEK 293T<br>cells[2]             |
| VP16-CREB-<br>mediated gene<br>transcription | Inhibition | IC50   | 6.14 μΜ | HEK 293T<br>cells[2]             |

## **Signaling Pathway**

The following diagram illustrates the known signaling interactions of NSC 228155.





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Caption: Dual signaling pathways modulated by NSC 228155.

# **Experimental Protocols**In Vitro EGFR Kinase Activation Assay

This protocol is designed to measure the ability of **NSC 228155** to directly activate recombinant human EGFR in a cell-free system. The assay quantifies the phosphorylation of a synthetic peptide substrate.

Materials:



- Recombinant human EGFR (active)
- Poly(Glu, Tyr) 4:1 peptide substrate
- NSC 228155
- Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA.
- DTT (10 mM stock)
- ATP (10 mM stock)
- 96-well microplate (white, opaque)
- ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kinase assay kit)
- Plate reader with luminescence detection capabilities
- DMSO (for compound dilution)

#### Procedure:

- Prepare Kinase Assay Buffer: Prepare the complete Kinase Assay Buffer by adding DTT to a final concentration of 0.25 mM.
- Compound Preparation:
  - Prepare a 10 mM stock solution of NSC 228155 in DMSO.
  - Perform serial dilutions of the **NSC 228155** stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 1 mM, 100  $\mu$ M, 10  $\mu$ M, 1  $\mu$ M, 0.1  $\mu$ M).
  - Further dilute each DMSO stock 1:100 in Kinase Assay Buffer to create the working compound solutions. The final DMSO concentration in the assay should be ≤1%.
- Reaction Setup:



- $\circ$  Add 5  $\mu$ L of the working compound solution or vehicle (DMSO in Kinase Assay Buffer) to the wells of a 96-well plate.
- Add 10 μL of the substrate solution containing recombinant EGFR and the Poly(Glu, Tyr)
   peptide substrate in Kinase Assay Buffer to each well.
- Include control wells: "no kinase" control and "no compound" (vehicle) control.
- Initiate Kinase Reaction:
  - Add 10 μL of ATP solution (in Kinase Assay Buffer) to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for EGFR.
  - Mix the plate gently.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Detection:
  - Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.
  - Typically, this involves adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
  - Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
- Data Acquisition: Measure the luminescence signal using a plate reader.

#### Data Analysis:

- Subtract the background luminescence ("no kinase" control) from all other measurements.
- Normalize the data to the "no compound" (vehicle) control, which represents the basal EGFR activity.
- Plot the normalized luminescence (as a percentage of activation) against the logarithm of the NSC 228155 concentration.

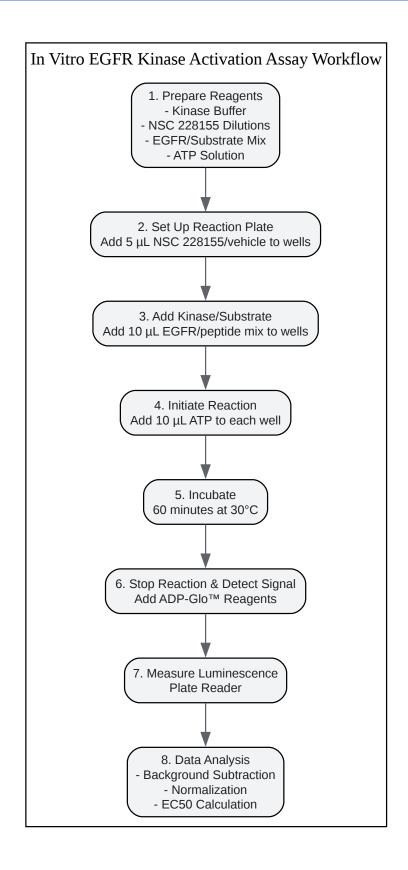


• Fit the data to a sigmoidal dose-response curve to determine the EC50 value for EGFR activation.

## **Experimental Workflow**

The following diagram outlines the workflow for the in vitro EGFR kinase activation assay.





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Caption: Workflow of the in vitro kinase assay for NSC 228155.



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